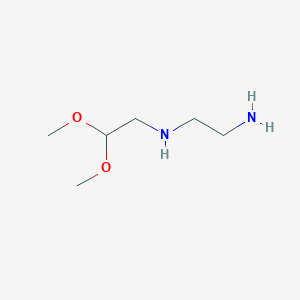

N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine

Description

Contextualization within the Broader Field of Diamine Chemistry

Diamine chemistry is a cornerstone of modern organic and polymer science. Compounds containing two amine groups, such as the parent molecule ethane-1,2-diamine, are widely used as building blocks in the synthesis of a vast array of chemical products. nih.govgoogle.com Ethane-1,2-diamine and its derivatives are fundamental in the production of polymers like polyamides and polyurethanes, as well as in the synthesis of chelating agents, pharmaceuticals, and agrochemicals. nih.gov

The defining characteristic of diamines is their ability to act as bidentate nucleophiles or bases, allowing them to form cyclic structures, coordinate with metal ions, and serve as monomers in polymerization reactions. google.com N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine fits within this class of compounds, possessing both a primary and a secondary amine group, which offers differential reactivity for sequential chemical modifications.

Structural Characteristics and Fundamental Chemical Reactivity

The structure of this compound is characterized by an ethylenediamine (B42938) core. One of the nitrogen atoms is substituted with a 2,2-dimethoxyethyl group, while the other remains a primary amine. This asymmetrical substitution is key to its potential utility.

The primary amine group (-NH2) is expected to exhibit typical nucleophilic and basic properties, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. The secondary amine (-NH-) is also nucleophilic, though generally less reactive than the primary amine due to steric hindrance and electronic effects.

A significant feature of this molecule is the dimethoxyacetal group. Acetals are protecting groups for aldehydes. Under neutral or basic conditions, the acetal (B89532) is stable. However, in the presence of an aqueous acid, it can be hydrolyzed to reveal a reactive aldehyde group. This latent functionality allows for a two-stage reaction strategy where the amine groups are reacted first, followed by deprotection and reaction of the aldehyde.

The fundamental reactivity of this compound can be summarized as:

Nucleophilic substitution and addition reactions at the primary and secondary amine centers.

Acid-catalyzed hydrolysis of the acetal to generate an aldehyde.

The potential to form heterocyclic structures through intramolecular reactions after hydrolysis of the acetal.

| Property | Data |

| Molecular Formula | C6H16N2O2 |

| Molecular Weight | 148.20 g/mol |

| Functional Groups | Primary Amine, Secondary Amine, Acetal |

Research Significance and Potential Academic Impact

While there is a notable absence of dedicated research articles on this compound, its structure suggests considerable potential for academic and synthetic exploration. Its significance lies in its role as a versatile synthetic intermediate.

The academic impact of such a molecule could be realized in several areas:

Heterocyclic Chemistry: The combination of a diamine and a protected aldehyde in one molecule makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Following reactions at the amine sites, the unmasking of the aldehyde could trigger intramolecular cyclization to form piperazines, diazepines, or other complex ring systems.

Coordination Chemistry: As a tridentate N,N,O-ligand (after hydrolysis of the acetal to an aldehyde or alcohol), it could be used to form stable complexes with various metal ions. Such complexes could be investigated for catalytic activity or as models for biological systems.

Combinatorial Chemistry and Fragment-Based Drug Discovery: Its multifunctional nature makes it a valuable building block for the creation of libraries of diverse small molecules for screening in drug discovery programs.

The full research potential and academic impact of this compound remain to be fully explored and documented in peer-reviewed literature. Its utility is largely theoretical at this point, based on the known reactivity of its constituent functional groups.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOZPMMUXWCGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine Synthesis

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily focusing on the formation of the crucial carbon-nitrogen bonds. These methods include reductive amination, direct alkylation, and multicomponent reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Reductive Amination Approaches to the Diamine Scaffold

Reductive amination stands as a cornerstone for the synthesis of this compound. This powerful transformation involves the reaction of an amine with a carbonyl compound, or its synthetic equivalent, in the presence of a reducing agent. A plausible and efficient route involves the reaction of aminoacetaldehyde dimethyl acetal (B89532) with a suitably protected ethylenediamine (B42938) derivative, such as mono-Boc-ethylenediamine.

The initial step of this process is the formation of an imine intermediate through the condensation of the primary amine of mono-Boc-ethylenediamine with the aldehyde functionality, which is in equilibrium with its acetal form. Subsequent in-situ reduction of this imine, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the protected diamine. The choice of reducing agent is critical to selectively reduce the imine in the presence of other functional groups. The final step involves the deprotection of the Boc group under acidic conditions to furnish the target this compound.

| Reactant 1 | Reactant 2 | Reducing Agent | Key Intermediate |

| Aminoacetaldehyde dimethyl acetal | Mono-Boc-ethylenediamine | Sodium cyanoborohydride | Imine |

| 2,2-Dimethoxyethanal | Ethylenediamine | Hydrogen (catalytic) | Schiff base |

Alkylation and Acetal Chemistry Routes for Functionalization

Direct alkylation of ethylenediamine with a suitable electrophile containing the 2,2-dimethoxyethyl moiety provides another viable synthetic pathway. A key reagent in this approach is a 2-halo-1,1-dimethoxyethane, such as 2-bromo-1,1-dimethoxyethane. The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of ethylenediamine attacks the electrophilic carbon of the alkyl halide, displacing the bromide.

To favor mono-alkylation and prevent the formation of di- and poly-alkylated products, it is often necessary to use a large excess of the diamine. Alternatively, one of the amino groups of ethylenediamine can be temporarily protected to ensure selective reaction at the other nitrogen. Following the alkylation, the protecting group can be removed to yield the desired product. The acetal group remains stable under these conditions, highlighting the utility of this protecting group strategy.

Multicomponent Reaction Pathways Incorporating Diamine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied.

For instance, a conceptual MCR could involve ethylenediamine, glyoxal (B1671930) (in the form of its stable bis(hemiacetal) with methanol), and a reducing agent. The reaction would proceed through the in-situ formation of a diimine intermediate from ethylenediamine and glyoxal, which is then selectively reduced. The challenge in such a reaction lies in controlling the reactivity to achieve the desired mono-functionalization with the dimethoxyethyl group.

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound is of significant interest, particularly for their potential application as chiral ligands in asymmetric catalysis. Stereoselectivity can be introduced by employing chiral starting materials or through the use of chiral catalysts.

One approach involves starting with a chiral, enantiomerically pure 1,2-diamine, such as (1R,2R)-1,2-diaminocyclohexane. Reductive amination of this chiral diamine with aminoacetaldehyde dimethyl acetal would lead to a chiral analogue of the target molecule. The stereochemistry of the final product would be dictated by the starting diamine.

Alternatively, asymmetric reductive amination of an imine precursor, derived from an achiral diamine and 2,2-dimethoxyethanal, using a chiral catalyst system (e.g., a chiral transition metal complex) could provide a route to enantiomerically enriched products. The development of such stereoselective methods is a continuing area of research in organic synthesis.

Derivatization of this compound

The presence of two distinct amine nitrogen centers in this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.

Functionalization at Amine Nitrogen Centers

The primary and secondary amine groups of this compound exhibit different reactivities, which can be exploited for selective functionalization.

N-Alkylation: The nitrogen atoms can be alkylated using various alkylating agents, such as alkyl halides or sulfates. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve mono- or di-alkylation. For example, reaction with one equivalent of a primary alkyl bromide would likely lead to a mixture of products, with preferential alkylation at the more accessible primary amine. The use of protecting group strategies can enhance the selectivity of these reactions.

N-Acylation: Acylation of the amine groups can be readily accomplished using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction is typically high-yielding and provides stable amide products. The differential reactivity of the primary and secondary amines can again be used to achieve selective acylation. For instance, under controlled conditions, the primary amine would be expected to react preferentially.

Transformations of the Dimethoxyethyl Moiety

The dimethoxyethyl group in this compound serves as a protected form of an aldehyde, specifically an aminoacetaldehyde moiety. The primary transformation of this acetal group is its hydrolysis under acidic conditions. This deprotection step is crucial as it unmasks the reactive aldehyde functionality, which can then participate in a variety of subsequent chemical reactions.

The hydrolysis mechanism is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. This is followed by the elimination of a molecule of methanol (B129727), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by a nucleophile. In the presence of water, the nucleophile is a water molecule, which, after deprotonation, yields the corresponding aminoaldehyde. However, intramolecular nucleophilic attack by the terminal amino group is also a key reactive pathway, leading to cyclic structures.

Formation of Cyclic and Heterocyclic Structures (e.g., Imidazolidines)

The structure of this compound is well-suited for the synthesis of five-membered heterocyclic rings, most notably imidazolidines. The formation of these structures is typically initiated by the acid-catalyzed hydrolysis of the dimethoxyethyl acetal, as described previously.

Once the aldehyde functionality is unmasked, the terminal primary amine of the ethylenediamine backbone can act as an intramolecular nucleophile, attacking the electrophilic aldehyde carbon. This intramolecular cyclization reaction forms a hemiaminal intermediate (a cyclic carbinolamine), which can then undergo dehydration to form a stable cyclic imine or be further transformed.

In the context of related compounds like 1-(2,2-dimethoxyethyl)ureas, acid-catalyzed reactions with various aromatic and heterocyclic nucleophiles lead directly to the formation of substituted imidazolidin-2-ones. colab.wsruspoj.com This reaction proceeds via the in-situ generation of an electrophilic N-acyliminium ion from the acetal, which is then trapped by the nucleophile to construct the imidazolidine (B613845) ring. This demonstrates the utility of the dimethoxyethyl group as a precursor for building these heterocyclic systems.

Below is a table summarizing the formation of imidazolidine derivatives from a related precursor, highlighting the role of the dimethoxyethyl group.

| Precursor | Catalyst | Reactant | Product | Reference |

| 1-(2,2-dimethoxyethyl)ureas | Acid | Aromatic/Heterocyclic Nucleophiles | 4-substituted Imidazolidin-2-ones | colab.ws, ruspoj.com |

Mechanistic Investigations of Synthetic Routes

Nucleophilic Substitution Pathways (SN1/SN2) in Diamine Formation

The synthesis of this compound itself, while not detailed in the provided results, can be logically inferred to proceed via standard organic synthesis pathways, primarily involving nucleophilic substitution. A plausible and common method for creating such a C-N bond would be the reaction of ethylenediamine with a suitable electrophile, such as 2,2-dimethoxyethyl halide (e.g., 2,2-dimethoxyethyl bromide).

In this scenario, the primary amine of ethylenediamine acts as the nucleophile. Given that the electrophile is a primary halide, the reaction would proceed overwhelmingly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Key features of the proposed SN2 pathway:

Kinetics: The reaction rate would be second-order, dependent on the concentration of both the ethylenediamine and the 2,2-dimethoxyethyl halide.

Mechanism: The reaction occurs in a single, concerted step. The nucleophilic amine attacks the electrophilic carbon bearing the leaving group (halide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).

Solvent: Polar aprotic solvents would be ideal for this type of reaction.

An SN1 (Substitution Nucleophilic Unimolecular) pathway is highly unlikely for this synthesis. SN1 reactions involve the formation of a carbocation intermediate and are favored by secondary or tertiary substrates, weak nucleophiles, and protic solvents. The formation of a primary carbocation from 2,2-dimethoxyethyl halide would be energetically unfavorable.

General synthetic routes to 1,2-diamines often involve the ring-opening of activated aziridines by amines. organic-chemistry.org This process is also a classic example of an SN2 reaction, where the amine nucleophile attacks one of the electrophilic ring carbons, causing the ring to open. organic-chemistry.org

Elimination Reaction Considerations (E1/E2) in Side Product Formation

In any synthesis involving nucleophilic substitution, elimination reactions can be a competing pathway, leading to the formation of undesired side products. When synthesizing this compound from an alkyl halide precursor, an elimination reaction would result in the formation of an alkene.

Given that the preferred substitution pathway is SN2, the competing elimination pathway would be E2 (Elimination Bimolecular) . masterorganicchemistry.com The E2 mechanism is also a single, concerted step that is favored by strong bases. libretexts.org Ethylenediamine, while being a good nucleophile, is also a base, and can therefore promote the E2 reaction.

E2 Reaction Considerations:

Mechanism: The amine base would abstract a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon). Simultaneously, the C-H bond breaks, a π-bond forms, and the leaving group departs. youtube.com

Side Product: The E2 reaction in this specific synthesis would lead to the formation of 2,2-dimethoxyethene (also known as ketene (B1206846) dimethyl acetal).

Conditions Favoring E2: Higher reaction temperatures and the use of sterically hindered or stronger bases can increase the proportion of the elimination product. masterorganicchemistry.com

An E1 (Elimination Unimolecular) reaction is as unlikely as the SN1 reaction because it also proceeds through a high-energy primary carbocation intermediate. youtube.com

The following table compares the conditions that would favor the desired SN2 product versus the undesired E2 side product in the proposed synthesis.

| Factor | Favors SN2 (Desired Product) | Favors E2 (Side Product) |

| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., primary amine) | Strong, sterically hindered base |

| Substrate | Primary halide (as proposed) | Secondary or Tertiary halide |

| Temperature | Lower temperatures | Higher temperatures |

Mechanisms of Acetal Hydrolysis and Formation in the Context of the Dimethoxyethyl Group

The dimethoxyethyl group is an acetal, and its chemistry is dominated by hydrolysis (cleavage by water) and formation reactions, both of which are typically acid-catalyzed. masterorganicchemistry.com

Mechanism of Acetal Hydrolysis: The hydrolysis of the dimethoxyethyl moiety back to an aldehyde and two equivalents of methanol proceeds through several key steps:

Protonation: An acid catalyst (H₃O⁺) protonates one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol).

Loss of Leaving Group: The protonated ether cleaves, and a molecule of methanol departs. This results in the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is shared between the carbon and the remaining oxygen atom. This is generally the rate-determining step. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to form a neutral hemiacetal.

Repeat: Steps 1-4 are repeated for the second methoxy group, ultimately yielding the aldehyde.

In the specific case of this compound, the intramolecular primary amine can act as the nucleophile instead of water, leading to the cyclization reactions discussed in section 2.2.3.

Mechanism of Acetal Formation: Acetal formation is the reverse of hydrolysis and follows the principle of microscopic reversibility. It involves the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. The mechanism proceeds via the formation of a hemiacetal intermediate, which is then protonated and loses water to form an oxocarbenium ion. This ion is subsequently attacked by a second molecule of alcohol to yield the final acetal product after deprotonation. masterorganicchemistry.com

Coordination Chemistry and Ligand Design Principles

N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine as a Chelating Ligand

N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine is an effective chelating agent, a class of ligands that can form multiple bonds with a single central metal ion. sarthaks.comdoubtnut.comshaalaa.cominfinitylearn.com This ability to form a ring-like structure, known as a chelate ring, significantly enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands. The enhanced stability, often referred to as the chelate effect, is a fundamental principle in coordination chemistry.

The core of N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine is the ethane-1,2-diamine (commonly abbreviated as 'en') backbone. This fragment typically functions as a bidentate ligand, meaning it coordinates to a metal center through two donor atoms. doubtnut.cominfinitylearn.comlibretexts.org In this case, the two nitrogen atoms of the amine groups each possess a lone pair of electrons that can be donated to a metal ion, forming a stable five-membered chelate ring. nih.gov This bidentate coordination is the most common mode of binding for this ligand. libretexts.org

The dimethoxyethyl substituent on one of the nitrogen atoms introduces additional potential donor sites—the oxygen atoms of the methoxy (B1213986) groups. While the primary coordination is expected through the nitrogen atoms, the possibility of the etheric oxygens participating in coordination, especially with hard metal ions or under specific steric conditions, could lead to a higher denticity (tridentate or tetradentate behavior). However, the formation of a five-membered ring via the diamine moiety is generally the most favored coordination mode. nih.gov

The N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine ligand itself is chiral if the nitrogen atom bearing the substituent becomes a stereocenter upon coordination. This, combined with the conformational chirality of the chelate ring, can lead to the formation of diastereomers in metal complexes. The principles of chiral recognition are significant when these chiral complexes interact with other chiral molecules. For instance, chiral metal complexes can be used as sensors for the enantioselective recognition of chiral organic acids, where the interaction between the complex and the acid leads to a measurable signal, such as a change in fluorescence. nih.gov This has been demonstrated with cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles, which show highly enantioselective fluorescent responses toward α-hydroxycarboxylic acids and N-protected amino acids. nih.gov

Metal Complex Formation and Structural Elucidation

N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine and its parent compound, ethane-1,2-diamine, form stable complexes with a wide range of metal ions, including transition metals, main group metals, and lanthanides. The structural elucidation of these complexes is typically achieved through techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy.

Transition metals, with their partially filled d-orbitals, readily form complexes with diamine ligands. The resulting complexes often exhibit interesting magnetic, electronic, and catalytic properties.

Ruthenium(II) Complexes: Ruthenium(II) forms a variety of stable, often octahedral, complexes with bidentate diimine and diamine ligands. nih.gov The coordination of secondary amine ligands, similar in structure to N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine, to Ru(II) centers has been shown to occur under diastereoselective conditions. nih.gov These complexes are often studied for their potential applications in catalysis and photochemistry.

Cobalt(III) Complexes: Cobalt(III) forms exceptionally stable and inert octahedral complexes with ethane-1,2-diamine, with [Co(en)₃]³⁺ being a classic example in coordination chemistry. wikipedia.orgnih.gov These Werner-type complexes are known for their chirality and have been used as chiral hydrogen bond donor catalysts in enantioselective organic synthesis. nih.gov Complexes with substituted diamines are also well-documented, often exhibiting distorted octahedral geometries. researchgate.net

Cadmium(II) Complexes: Cadmium(II), a d¹⁰ metal ion, forms complexes with various coordination numbers, commonly six-coordinate octahedral geometries. nih.gov In complexes with diamine ligands, cadmium centers can be coordinated by nitrogen atoms from the ligand, and in some cases, can form dinuclear or polynuclear structures where the ligand bridges two metal centers. nih.govmdpi.com The geometry around the cadmium ion in these complexes is often distorted from ideal octahedral symmetry. researchgate.netresearchgate.net

Nickel(II) Complexes: Nickel(II) forms a range of colorful complexes with ethane-1,2-diamine. The progressive addition of the diamine to an aqueous solution of a Ni(II) salt leads to a sequential replacement of coordinated water molecules, resulting in distinct color changes from green to blue to violet. youtube.com This corresponds to the formation of [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺. researchgate.netjournalcsij.com The resulting complexes typically feature a six-coordinate, distorted octahedral geometry. nih.govrsc.org

Table 1: Representative Transition Metal Complexes with Diamine Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Features |

|---|---|---|---|

| Ru(II) | [Ru(bipy)₂(diamine)]²⁺ | Octahedral | Diastereoselective synthesis, potential catalytic activity. nih.gov |

| Co(III) | [Co(diamine)₃]³⁺ | Octahedral | Inert, chiral (Δ and Λ enantiomers), used in asymmetric catalysis. nih.govnih.gov |

| Cd(II) | [Cd(diamine)₂(anion)₂] | Distorted Octahedral | Can form monomeric, dimeric, or polymeric structures. nih.govmdpi.com |

| Ni(II) | [Ni(diamine)₃]²⁺ | Octahedral | Stepwise formation with distinct color changes. youtube.com |

While less extensively studied than their transition metal counterparts, main group metals also form complexes with diamine ligands. The coordination is primarily driven by electrostatic interactions between the metal cation and the nitrogen lone pairs. The geometry of these complexes is often dictated by the size and charge of the metal ion, as well as steric factors from the ligand. For instance, ligands similar to N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine can coordinate to main group metal centers in various denticities, depending on the steric bulk and electronic properties of the metal.

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. nih.gov However, they are also known to form complexes with nitrogen-donor ligands. Due to their large ionic radii, lanthanide ions often exhibit high coordination numbers (typically 8 to 12). nih.govmdpi.com In complexes with ligands like N¹-(2,2-Dimethoxyethyl)ethane-1,2-diamine, the coordination would likely involve not only the nitrogen atoms but also the etheric oxygen atoms of the dimethoxyethyl group to satisfy the high coordination number preference of the lanthanide ion. The resulting complexes can exhibit interesting luminescent and magnetic properties, which are characteristic of lanthanide compounds. mdpi.comresearchgate.net

Electronic and Steric Influences on Coordination Geometry

The coordination geometry of metal complexes is fundamentally dictated by the electronic and steric properties of the ligands involved. For a substituted diamine ligand like N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine, both factors would be expected to play a significant role.

Steric Influences: Steric hindrance, or the spatial arrangement of atoms, significantly impacts coordination geometry. Large, bulky substituents on a ligand can prevent other ligands from approaching the metal center, influencing the coordination number and the geometry of the resulting complex. The 2,2-dimethoxyethyl group on this compound introduces considerable steric bulk compared to an unsubstituted ethylenediamine (B42938). This steric demand would likely influence the preferred coordination geometry, potentially favoring complexes with lower coordination numbers or distorted geometries to accommodate the bulky substituent. For instance, in an octahedral complex, the dimethoxyethyl group would likely orient itself to minimize steric clashes with other ligands.

Ligand Modifications and their Impact on Coordination Properties

The stability of a chelate complex is often related to the basicity of the donor atoms in the ligand. The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. libretexts.orglibretexts.org For substituted ethylenediamines, modifications to the ligand backbone or the amine groups can fine-tune the stability of the resulting metal complexes.

As mentioned, the 2,2-dimethoxyethyl substituent would be expected to modulate the basicity of the N1 nitrogen atom. An increase in the basicity of the donor nitrogen atoms generally leads to the formation of more stable metal complexes. However, the stability of the chelate ring is also dependent on factors such as ring size and conformational strain. Ethylenediamine and its derivatives typically form highly stable five-membered chelate rings with metal ions. The substituent on N1 could introduce some strain into this ring, which might slightly offset the stability gained from increased basicity. Without experimental data, the precise impact on chelate stability remains speculative.

The dimethoxyethyl group is a significant structural feature of this compound, and it would have a pronounced impact on both steric hindrance and ligand flexibility.

Steric Hindrance: The bulk of the dimethoxyethyl group would create a sterically hindered environment around the N1 donor atom. This can influence the kinetics and thermodynamics of complex formation. For example, the rate of ligand substitution might be slower compared to less hindered diamines. The steric bulk can also dictate the stereochemistry of the resulting complex, favoring isomers that minimize steric repulsion. Studies on other N-substituted ethylenediamine ligands have shown that increasing the steric bulk of the substituent can lead to longer metal-nitrogen bond lengths and distorted coordination geometries. mdpi.com

Due to the lack of specific research on this compound, no experimental data tables can be generated.

Catalytic Applications and Reaction Engineering

Homogeneous Catalysis Mediated by N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine Complexes

Detailed research findings on the use of this compound as a ligand in homogeneous catalysis are not prominently available. The scientific literature extensively covers other diamines, such as derivatives of 1,2-diphenylethylene-1,2-diamine (DPEN) and cyclohexane-1,2-diamine, which have proven effective in a variety of catalytic transformations. However, specific examples and data for this compound are not sufficiently documented to provide a thorough analysis.

Asymmetric Catalysis and Enantioselective Transformations

There is a lack of specific studies focusing on the application of this compound complexes in asymmetric catalysis and enantioselective transformations. While chiral diamines are a cornerstone of asymmetric catalysis, the performance and scope of this particular ligand have not been detailed in accessible research.

Hydrogenation and Transfer Hydrogenation Reactions of Organic Substrates

While numerous ruthenium and rhodium complexes with various diamine ligands are well-known catalysts for hydrogenation and transfer hydrogenation, specific data, including substrate scope, reaction conditions, and efficiency for complexes of this compound, are not available in the reviewed literature.

Oxidation and Reduction Processes in Organic Synthesis

The role of this compound complexes in mediating oxidation and reduction reactions in organic synthesis is not described in the available scientific reports. Research in this area tends to focus on other types of ligands and metal centers.

Carbon-Carbon Bond Formation and Cross-Coupling Reactions

Information regarding the application of this compound as a supporting ligand in palladium-catalyzed or other metal-catalyzed cross-coupling reactions for carbon-carbon bond formation is not present in the surveyed literature.

Heterogeneous Catalysis and Supported Systems Incorporating Diamine Ligands

There are no specific reports on the immobilization of this compound or its metal complexes onto solid supports to create heterogeneous catalysts.

Mechanistic Insights into Catalytic Cycles and Active Species

Without experimental or computational studies on the catalytic activity of this compound complexes, no mechanistic insights, identification of active species, or proposed catalytic cycles can be provided.

Catalyst Stability and Recyclability Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the stability and recyclability of catalysts derived from this compound. While the broader field of catalysis extensively investigates the lifecycle of catalytic materials, including their deactivation, regeneration, and potential for reuse, such detailed research findings are not available for catalysts specifically incorporating this ligand.

Investigations into catalyst stability are crucial for assessing the economic and environmental viability of a catalytic process. These studies typically involve subjecting the catalyst to multiple reaction cycles and analyzing its performance over time. Key parameters that are often evaluated include:

Conversion and Selectivity: Tracking the catalyst's ability to convert reactants and selectively produce the desired product over successive runs.

Leaching Analysis: Determining if the active catalytic species detaches from its support and enters the reaction mixture, which can lead to product contamination and a decrease in activity.

Spectroscopic and Microscopic Characterization: Using techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and inductively coupled plasma mass spectrometry (ICP-MS) to identify changes in the catalyst's physical and chemical structure after use.

Regeneration Strategies: Developing methods to restore the activity of a deactivated catalyst.

Without dedicated research on catalysts containing this compound, it is not possible to provide specific data tables or detailed findings on their performance in terms of stability and reusability. Further research in this area would be necessary to establish these critical performance metrics.

Supramolecular Chemistry and Self Assembly Architectures

Host-Guest Recognition with N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine Derivatives

There is no available research in the scientific literature that specifically investigates host-guest recognition involving derivatives of this compound. The principles of host-guest chemistry involve the formation of unique complexes between a larger host molecule and a smaller guest molecule, driven by non-covalent interactions. mdpi.com While substituted diamines can be incorporated into host molecules, no studies detailing such applications for this specific compound have been found.

Dynamic Covalent Chemistry and Self-Assembled Systems

There are no published examples of this compound being used in dynamic covalent chemistry (DCC). DCC combines the error-correction and thermodynamic control of supramolecular chemistry with the robustness of covalent bonds. nih.govnih.gov The acetal (B89532) group in this compound could potentially be involved in reversible reactions under acidic conditions, a hallmark of DCC. wikipedia.orgmasterorganicchemistry.com However, no research has been published to date that explores this potential.

Molecular Recognition and Binding Specificity

No studies have been found that report on the molecular recognition and binding specificity of this compound. Such studies would involve assessing the compound's ability to selectively bind to other molecules or ions through specific non-covalent interactions, a fundamental aspect of supramolecular chemistry.

Intermolecular Interactions in Solid-State Architectures (e.g., C-H….H-C interactions)

A crystal structure for this compound has not been reported in the crystallographic databases. Therefore, a detailed analysis of its solid-state architecture and specific intermolecular interactions, such as C-H···H-C contacts, is not possible. The study of intermolecular interactions in the solid state is crucial for crystal engineering, allowing for the rational design of materials with desired properties. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of molecules. rsc.org These first-principles approaches are used to solve the electronic structure of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties. For N1-(2,2-dimethoxyethyl)ethane-1,2-diamine, these calculations can elucidate structure-property relationships and provide a detailed picture of its chemical nature. researchgate.net

Structural Elucidation and Conformational Analysis

The flexibility of the ethane-1,2-diamine backbone and the rotatable bonds of the N1-(2,2-dimethoxyethyl) substituent give rise to a complex conformational landscape for this molecule. Conformational analysis using quantum chemical methods is essential to identify the lowest energy (most stable) three-dimensional structures. By mapping the potential energy surface, researchers can determine the relative stabilities of different conformers and the energy barriers for interconversion between them.

The stability of each conformer is governed by a delicate balance of intramolecular forces, including steric repulsion between bulky groups and attractive forces like intramolecular hydrogen bonding between the amine hydrogens and the oxygen atoms of the methoxy (B1213986) groups. DFT calculations, for instance, can be used to optimize the geometry of various starting structures to find local and global energy minima. A conformational study of other molecules with flexible linkers has shown a tendency for specific spatial arrangements to be stabilized by weak interactions, a principle that would also apply here. mdpi.com The accuracy of these computationally derived structures can be validated by comparison with experimental data, such as that from X-ray crystallography, when available. researchgate.net

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO, typically localized on the nitrogen atoms' lone pairs, indicates the molecule's character as a nucleophile or electron donor. The LUMO's energy and location suggest where the molecule is most likely to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Further details can be obtained from methods like Natural Bond Orbital (NBO) analysis. This technique provides information on charge distribution, hybridization of atomic orbitals, and intramolecular donor-acceptor interactions, such as the stabilizing effects of hydrogen bonds. For related amino alcohol ligands, similar computational analyses have been used to investigate the nature of metal-ligand bonding. researchgate.net

| Computational Method | Information Yielded for this compound |

| Geometry Optimization | Predicts stable 3D structures and relative conformer energies. |

| Frequency Calculation | Confirms structures as energy minima and predicts vibrational spectra. |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO gap, indicating chemical reactivity and electronic transition energies. |

| Natural Bond Orbital (NBO) Analysis | Details charge distribution, hybridization, and intramolecular bonding. |

Reaction Pathway and Transition State Determination

Quantum chemical calculations are invaluable for mapping the detailed mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a complete energy profile for a reaction pathway. This allows for the determination of activation energies, which are directly related to reaction rates, and provides a basis for understanding reaction feasibility and selectivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. By simulating the movements of atoms based on a classical force field, MD can explore the accessible conformational space of this compound in a simulated environment, such as in a solvent. These simulations reveal how the molecule flexes, bends, and transitions between different shapes, providing a more realistic picture of its behavior in solution and its ability to adapt its conformation upon binding to another molecule.

Docking Studies and Interaction Energy Calculations in Host-Guest Systems

Molecular docking is a computational technique used to predict how a molecule (a "guest") binds to a receptor or host molecule's binding site. For this compound, docking could be employed to investigate its potential interactions with various hosts, such as the active sites of enzymes or synthetic macrocycles like cyclodextrins and calixarenes.

The process involves sampling a large number of possible orientations of the guest within the host's binding site and using a scoring function to estimate the binding affinity for each pose. The results can identify the most probable binding mode and provide a quantitative estimate of the binding strength, often expressed as a binding energy (ΔG) and an inhibition constant (Ki). researchgate.net Such studies on other diamine-metal complexes have been used to predict potential applications as antiviral agents. researchgate.net Following docking, more accurate quantum chemical methods can be used to calculate the interaction energies, refining the initial predictions.

| Potential Host System | Host PDB ID (Example) | Predicted Binding Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Enzyme Active Site | e.g., 2XIR | -9.9 | 6.5 |

| DNA Duplex | e.g., 1BNA | -7.4 | 4.3 |

| RNA Structure | e.g., 7TDC | -8.2 | 5.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical results obtained from docking studies, drawing parallels from published research on similar compounds. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Building on the data from quantum chemical calculations, it is possible to develop predictive models for the reactivity and selectivity of this compound. Techniques like Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling establish a statistical correlation between computed molecular descriptors (e.g., electronic properties, steric parameters) and experimentally observed activities or properties. Once validated, these models can be used to predict the behavior of new, unsynthesized derivatives, accelerating the design and discovery of molecules with desired characteristics, such as enhanced catalytic activity or specific binding affinities.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds.

¹H-NMR (Proton NMR) would provide critical information about the hydrogen atoms in the N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine molecule. The expected ¹H-NMR spectrum would show distinct signals corresponding to the different proton environments: the methylene (B1212753) groups of the ethane (B1197151) backbone, the methoxy (B1213986) groups, the methine proton of the acetal (B89532), and the amine protons. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration values for each signal would allow for the precise assignment of each proton.

DOSY (Diffusion-Ordered Spectroscopy) NMR is a powerful technique for analyzing mixtures and determining the size of molecules in solution. For a purified sample of this compound, a DOSY experiment would be expected to show a single diffusion coefficient, confirming the presence of a single molecular entity. This technique is particularly useful for assessing sample purity and studying intermolecular interactions.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that would be suitable for this compound, as it is prone to forming protonated molecular ions [M+H]⁺. The resulting mass-to-charge ratio (m/z) would provide the molecular weight of the compound.

HRMS (High-Resolution Mass Spectrometry) would offer a highly accurate mass measurement, allowing for the determination of the precise elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy would reveal the characteristic vibrational frequencies of the bonds within this compound. Key expected absorptions would include N-H stretching vibrations for the primary and secondary amines, C-H stretching for the alkyl and methoxy groups, C-N stretching, and C-O stretching vibrations of the acetal group.

Raman Spectroscopy , which is complementary to IR, would also provide information on the vibrational modes of the molecule, particularly for non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks significant chromophores, it is not expected to exhibit strong absorption in the UV-Vis region. This technique would primarily be useful to confirm the absence of UV-absorbing impurities.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

For compounds that can be crystallized, X-ray diffraction provides the definitive three-dimensional atomic arrangement in the solid state.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound or a salt thereof can be grown, single-crystal XRD would provide precise bond lengths, bond angles, and conformational information. This technique offers an unambiguous determination of the molecular structure.

Powder X-ray Diffraction

Powder XRD is used to analyze the crystalline nature of a solid sample. For a crystalline powder of this compound, this technique would yield a characteristic diffraction pattern, which can be used as a fingerprint for phase identification and purity assessment.

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This process provides the empirical formula of a substance, which can be compared with the theoretical composition derived from its proposed molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C6H16N2O2. A review of the scientific literature did not yield specific experimental (found) values for the elemental analysis of this compound. The theoretical percentages are presented below, which serve as a benchmark for future experimental verification.

The calculated elemental composition of this compound is as follows:

Carbon (C): 48.62%

Hydrogen (H): 10.88%

Nitrogen (N): 18.90%

These theoretical values are essential for researchers to confirm the successful synthesis and purity of this compound by comparing them against experimentally obtained CHN analysis data. Typically, experimental values that fall within ±0.4% of the theoretical values are considered to be in good agreement. nih.govresearchgate.net

Below is an interactive data table summarizing the theoretical elemental analysis of this compound.

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Strategies for Complex Diamine Derivatives

Future research is anticipated to focus on creating new and efficient synthetic pathways to produce complex derivatives of N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine. A key area of exploration will be the development of methods for the selective functionalization of its primary and secondary amine groups. This will enable the synthesis of asymmetrically substituted diamines, which are valuable precursors for chiral ligands and catalysts. researchgate.net

Emerging synthetic routes may involve catalytic C-H amination, a powerful tool for forging carbon-nitrogen bonds with high precision and atom economy. mdpi.com Additionally, innovative strategies for the synthesis of N-alkoxyalkyl diamines are expected to provide more direct and versatile access to a broader range of derivatives. nih.gov The development of robust protocols for these transformations will be crucial for unlocking the full potential of this diamine scaffold in various applications.

Exploiting Unique Coordination Properties for Advanced Materials

The presence of both nitrogen and oxygen donor atoms within this compound makes it an intriguing ligand for the construction of novel coordination complexes and advanced materials. The coordination behavior of diamines with both ether and amine donors can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties.

Future investigations will likely explore the self-assembly of this diamine with various metal ions to create materials with tailored porosity, stability, and guest-binding capabilities. The acetal (B89532) group can also serve as a latent reactive site, allowing for post-synthetic modification of the resulting materials, thereby introducing new functionalities. The development of materials based on this ligand could find applications in gas storage, separation, and heterogeneous catalysis.

Design of Highly Selective and Sustainable Catalytic Systems

The bifunctional nature of this compound, possessing both a Lewis basic amine and a potentially hydrolyzable acetal, makes it a promising candidate for the design of novel catalysts. Bifunctional ligands are known to play a crucial role in cooperative catalysis, where both the metal center and the ligand participate in the catalytic cycle, often leading to enhanced activity and selectivity. ox.ac.ukacs.orgchinesechemsoc.org

Future research will likely focus on the development of metal complexes of this diamine for a variety of catalytic transformations. For instance, its derivatives could be employed as ligands in asymmetric hydrogenation, C-C coupling reactions, and polymerization catalysis. acs.orgnih.gov The development of sustainable catalytic systems is a major goal in modern chemistry, and the use of ligands derived from readily accessible starting materials like this compound aligns with this objective.

Integration into Responsive Supramolecular Architectures

The ability of diamines to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, makes them excellent building blocks for the construction of responsive supramolecular architectures. iwu.edu The unique structural features of this compound, including its flexible backbone and functional groups, can be harnessed to create dynamic and stimuli-responsive systems.

Future directions in this area include the design of supramolecular gels, capsules, and polymers that can respond to external stimuli such as pH, temperature, or the presence of specific analytes. rsc.org The acetal group, in particular, offers a handle for creating pH-responsive systems, as its hydrolysis can be triggered under acidic conditions, leading to a change in the structure and properties of the supramolecular assembly. Such systems could have applications in drug delivery, sensing, and self-healing materials.

Advanced Computational Tools for Predictive Chemistry

Computational modeling and predictive chemistry will play an increasingly important role in guiding the future research of this compound and its derivatives. Density functional theory (DFT) and other computational methods can be used to predict the conformational preferences of the molecule, its coordination behavior with different metal ions, and the mechanisms of reactions in which it is involved.

Predictive modeling of coordination complexes of N-substituted ethylenediamines can help in the rational design of ligands with desired properties for specific applications in catalysis and materials science. rsc.org These computational tools will accelerate the discovery and optimization of new systems based on this versatile diamine, reducing the need for extensive experimental screening.

Exploration in Chemo- and Biosensors Research

The presence of multiple binding sites (two nitrogen atoms and two oxygen atoms) in this compound makes it an attractive scaffold for the development of chemosensors for the detection of metal ions and other analytes. rsc.org Functionalization of the diamine with fluorophores or chromophores can lead to the creation of sensors that exhibit a change in their optical properties upon binding to a target species.

Future research in this area will focus on the development of fluorescent chemosensors from N-alkoxyethyl diamines for the selective and sensitive detection of environmentally and biologically important analytes. mdpi.comresearchgate.net Furthermore, the integration of this diamine into electrochemical biosensor platforms, for instance, by immobilizing it on electrode surfaces, could lead to the development of novel sensors for the detection of biomolecules. nih.govmdpi.comrsc.orgnih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine?

- Methodological Answer : The synthesis of substituted ethane-1,2-diamines typically involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., N1-(2-bromophenyl)ethane-1,2-diamine), the reaction of aldehyde derivatives (e.g., 2-bromobenzaldehyde) with ethylenediamine under controlled conditions (e.g., reflux in ethanol, 60–80°C, 12–24 hours) yields the target diamine . For This compound , a plausible route would involve reacting 2,2-dimethoxyethyl aldehyde with ethylenediamine in the presence of a reducing agent (e.g., NaBH₄) to stabilize the amine intermediate. Catalysts like acetic acid may enhance yield by promoting imine formation .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dimethoxyethyl group (δ ~3.3 ppm for methoxy protons) and amine protons (δ ~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~178.22 g/mol for C₆H₁₆N₂O₂).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How does the dimethoxyethyl group influence solubility and reactivity?

- Methodological Answer : The 2,2-dimethoxyethyl substituent is electron-donating, increasing solubility in polar solvents (e.g., water, methanol) compared to aryl-substituted diamines (e.g., nitro or bromophenyl derivatives) . This group may reduce nucleophilicity of the amine groups, requiring harsher conditions for reactions like alkylation or acylation. Comparative studies with analogs (e.g., N1-(4-methoxybenzyl) derivatives) suggest tunable reactivity via solvent selection (e.g., DMF for polar aprotic environments) .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry?

- Methodological Answer : Ethane-1,2-diamines are classic ligands for transition metals. The dimethoxyethyl group may enhance metal-ligand stability via chelation. For example:

- Copper Complexes : React with CuCl₂ in methanol (1:2 molar ratio) to form [Cu(L)₂]²⁺ complexes. Characterize via UV-Vis (λ ~600–700 nm for d-d transitions) and cyclic voltammetry to study redox behavior .

- Catalytic Applications : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) using H₂O₂ as an oxidant. Compare activity with non-substituted diamines .

Q. What strategies resolve contradictions in reported biological activities of similar diamines?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Antimicrobial Activity : Nitro-substituted diamines (e.g., N1-(2,4-dinitrophenyl) derivatives) show higher antibacterial activity due to electron-withdrawing groups enhancing membrane penetration . In contrast, dimethoxyethyl-substituted diamines may prioritize solubility over potency.

- Experimental Design : Use standardized assays (e.g., MIC for bacteria, MTT for cytotoxicity) and control for substituent electronic effects via Hammett plots .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II). The dimethoxyethyl group’s ether oxygen may form hydrogen bonds with active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, leveraging the group’s hydrophilicity for membrane interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.